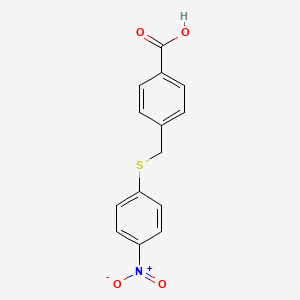
4-(((4-Nitrophenyl)thio)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((4-Nitrophenyl)thio)methyl)benzoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to a benzoic acid moiety through a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Nitrophenyl)thio)methyl)benzoic acid typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 4-nitrothiophenol and a suitable benzylic halide (such as benzyl chloride) under basic conditions (e.g., using sodium hydroxide) to form the thioether intermediate.
Carboxylation: The thioether intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydroxide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(((4-Nitrophenyl)thio)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitrobenzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminophenylthio derivatives.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzoic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminophenylthio derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(((4-Nitrophenyl)thio)methyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-(((4-Nitrophenyl)thio)methyl)benzoic acid depends on its specific application. For instance:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Catalysis: In catalytic applications, the compound may act as a ligand or a catalyst itself, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzoic Acid: Similar in structure but lacks the thioether linkage.
4-Aminobenzoic Acid: Similar in structure but has an amino group instead of a nitro group.
4-Methylbenzoic Acid: Similar in structure but has a methyl group instead of a nitrophenylthio group.
Uniqueness
4-(((4-Nitrophenyl)thio)methyl)benzoic acid is unique due to the presence of both a nitrophenyl group and a thioether linkage, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.
Propiedades
Número CAS |
110046-26-9 |
|---|---|
Fórmula molecular |
C14H11NO4S |
Peso molecular |
289.31 g/mol |
Nombre IUPAC |
4-[(4-nitrophenyl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C14H11NO4S/c16-14(17)11-3-1-10(2-4-11)9-20-13-7-5-12(6-8-13)15(18)19/h1-8H,9H2,(H,16,17) |
Clave InChI |
NIXPIOPRXJNXFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


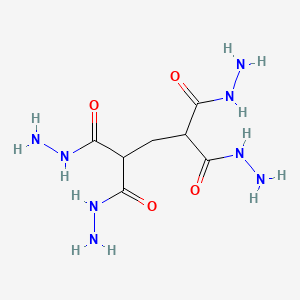
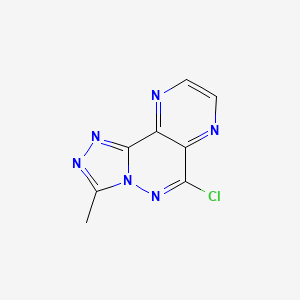
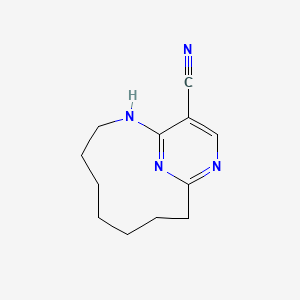
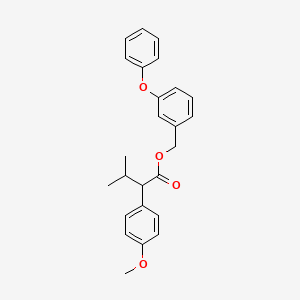
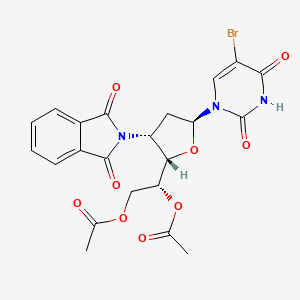
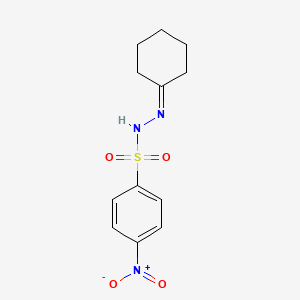
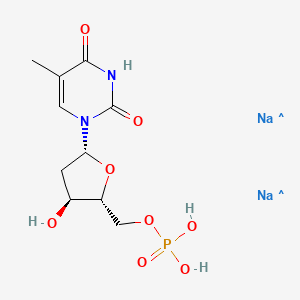
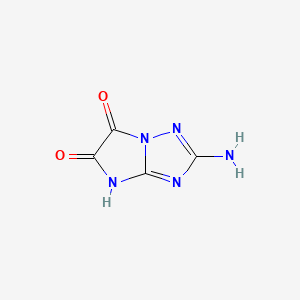

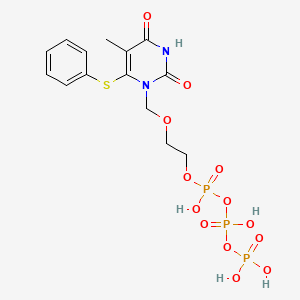
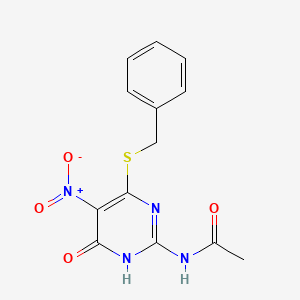
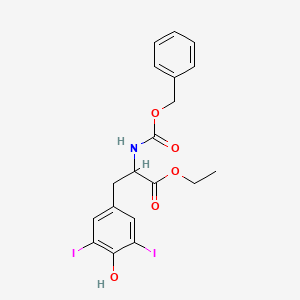
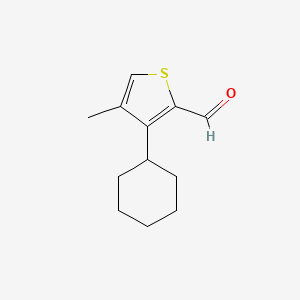
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(diphenylmethyl)sulfanyl]propanoic acid](/img/structure/B12811243.png)
